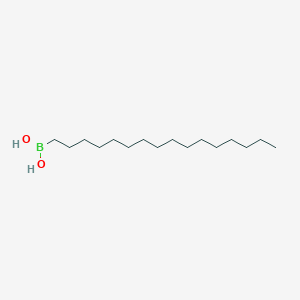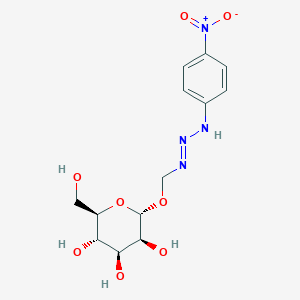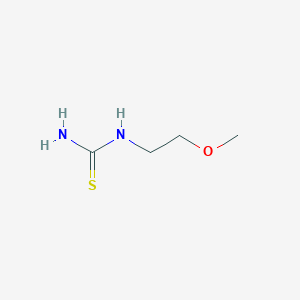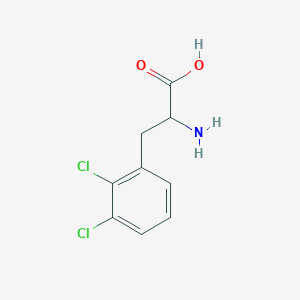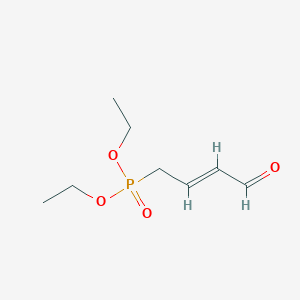
2,3-Dibromo-3-(4-chlorophenyl)propanoic acid
Descripción general
Descripción
“2,3-Dibromo-3-(4-chlorophenyl)propanoic acid” is a chemical compound with the molecular formula C9H7Br2ClO2 . It is used in organic synthesis .
Synthesis Analysis
The synthesis of “2,3-Dibromo-3-(4-chlorophenyl)propanoic acid” involves the reaction of alpha,beta-unsaturated carboxylic acid with copper (II) nitrate trihydrate and bromotrimethylsilane in dry acetonitrile . The reaction mixture is stirred at 50°C for 2 hours .Molecular Structure Analysis
The molecular structure of “2,3-Dibromo-3-(4-chlorophenyl)propanoic acid” consists of a propanoic acid backbone with two bromine atoms and a 4-chlorophenyl group attached .Physical And Chemical Properties Analysis
“2,3-Dibromo-3-(4-chlorophenyl)propanoic acid” is a light yellow solid . It has a melting point of 187°C, a boiling point of 357°C, and a density of 1.981 . It is soluble in chloroform and methanol .Aplicaciones Científicas De Investigación
Organic Synthesis
“2,3-Dibromo-3-(4-chlorophenyl)propanoic Acid” is a compound useful in organic synthesis . It can be used as a reagent in various chemical reactions to synthesize other complex organic compounds.
Cinnamic Acid Synthesis
Cinnamic acids have been prepared in moderate to high yields by a new direct synthesis using aromatic aldehydes and aliphatic carboxylic acids, in the presence of boron tribromide as reagent . The structure of “2,3-Dibromo-3-(4-chlorophenyl)propanoic Acid” makes it a potential candidate for such reactions.
Antibacterial, Antifungal, and Antiparasitical Activities
Cinnamic acids, which can be synthesized from “2,3-Dibromo-3-(4-chlorophenyl)propanoic Acid”, are known to have antibacterial, antifungal, and antiparasitical activities . This makes the compound potentially useful in the development of new antimicrobial agents.
Macromolecular Synthesis
Cinnamic acids are used as important building blocks for various classes of polymers, having attractive properties, especially a high photoreactivity due to the presence, in the main or side chains, of the cinnamoyl group . “2,3-Dibromo-3-(4-chlorophenyl)propanoic Acid” could be used to synthesize such cinnamic acids.
Advanced Microelectronics and Photolithography
Polymers containing cinnamoyl moieties, which can be synthesized from “2,3-Dibromo-3-(4-chlorophenyl)propanoic Acid”, are used in a wide range of applications in emerging fields such as advanced microelectronics and photolithography .
Photocurable Coatings
Cinnamic acids, which can be synthesized from “2,3-Dibromo-3-(4-chlorophenyl)propanoic Acid”, are used in the production of photocurable coatings . These coatings cure, or harden, when exposed to light, making them useful in a variety of industrial applications.
Mecanismo De Acción
Target of Action
This compound is used in organic synthesis , suggesting that it may interact with a variety of biological targets depending on the specific context of its use.
Action Environment
Environmental factors such as temperature, pH, and the presence of other chemicals could potentially influence the action, efficacy, and stability of 2,3-Dibromo-3-(4-chlorophenyl)propanoic acid . .
Propiedades
IUPAC Name |
2,3-dibromo-3-(4-chlorophenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7Br2ClO2/c10-7(8(11)9(13)14)5-1-3-6(12)4-2-5/h1-4,7-8H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVMCVHQTBODLRQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C(C(=O)O)Br)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7Br2ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40298404 | |
| Record name | 2,3-Dibromo-3-(4-chlorophenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40298404 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.41 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dibromo-3-(4-chlorophenyl)propanoic acid | |
CAS RN |
24653-99-4 | |
| Record name | 24653-99-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122941 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,3-Dibromo-3-(4-chlorophenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40298404 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



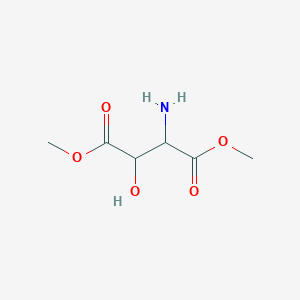
![1H-[1,2,4]Triazolo[4,3-a][1,4]diazepine](/img/structure/B16839.png)


